

JR14a shelf life and storage conditions

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Compound of Interest		
Compound Name:	JR14a	
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Technical Support Center: JR14a

This technical support center provides researchers, scientists, and drug development professionals with essential information on the shelf life, storage, and handling of **JR14a**, a potent modulator of the human complement C3a receptor (C3aR).

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life and storage condition for **JR14a**?

The shelf life of **JR14a** depends on its form (powder or in solvent) and the storage temperature. For optimal stability, it is crucial to adhere to the supplier's recommendations. Below is a summary of storage conditions from various suppliers.

Q2: How should I prepare stock solutions of **JR14a**?

JR14a is soluble in organic solvents like DMSO.[1][2] It is important to use fresh, moisture-free DMSO for the best solubility.[2] For a 10 mM stock solution, you would dissolve 5.33 mg of **JR14a** (MW: 533.47 g/mol) in 1 mL of DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]

Q3: Can I store **JR14a** solutions at room temperature?

No, it is not recommended to store **JR14a** solutions at room temperature for extended periods. Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[2][3] For short-term storage of a few days to weeks, 0-4°C can be used.[1]



Q4: What is the stability of **JR14a** in aqueous solutions?

JR14a is insoluble in water.[2] Working solutions for in vitro and in vivo experiments are typically prepared fresh from a DMSO stock solution and diluted into an appropriate buffer or vehicle immediately before use.[3] It is advised to use these freshly prepared solutions promptly.[3]

Q5: There is some debate in the literature about **JR14a** being an antagonist or an agonist of the C3a receptor. What is the current understanding?

Initially reported as a C3aR antagonist, recent studies have shown that **JR14a** can also exhibit agonist activity.[4][5] It has been shown to inhibit forskolin-induced cAMP production, a characteristic of C3aR activation, and induce β -arrestin recruitment and receptor internalization.[5] The dual agonist/antagonist nature may depend on the specific experimental conditions and cell type used.

Data Summary

Table 1: Shelf Life and Storage Conditions for JR14a

Form	Storage Temperature	Shelf Life	Source
Powder	-20°C	3 years	[3]
Stock Solution in DMSO	-80°C	2 years	[3]
Stock Solution in DMSO	-20°C	1 year	[3]
Stock Solution in Solvent	-80°C	1 year	[2]
Stock Solution in Solvent	-20°C	1 month	[2]
Short-term Storage	0 - 4°C	Days to weeks	[1]



Experimental Protocols & Troubleshooting

This section provides an overview of key experimental methodologies involving **JR14a** and troubleshooting tips for common issues.

Protocol 1: In Vitro C3a-induced Intracellular Calcium Release Assay

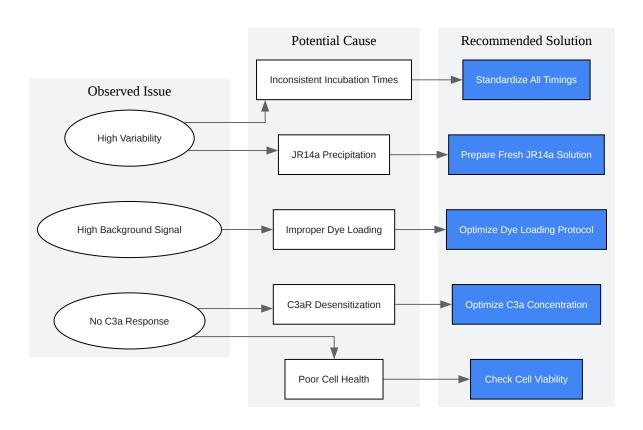
This assay is used to determine the potency of **JR14a** in inhibiting C3a-induced calcium mobilization in human monocyte-derived macrophages.

Methodology:

- Cell Preparation: Culture human monocyte-derived macrophages according to standard protocols.
- Loading with Calcium Indicator: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM) as per the manufacturer's instructions.
- **JR14a** Pre-incubation: Pre-incubate the cells with varying concentrations of **JR14a** (e.g., 0.1 nM to 100 μM) for a specified time (e.g., 30 minutes).[3]
- C3a Stimulation: Add a fixed concentration of C3a to induce intracellular calcium release.
- Measurement: Measure the change in fluorescence intensity using a suitable plate reader or microscope to determine the intracellular calcium concentration.
- Data Analysis: Calculate the IC50 value of JR14a, which is the concentration that inhibits 50% of the C3a-induced calcium response. JR14a has been reported to have an IC50 of 10 nM in this assay.[3]

Troubleshooting Guide: Calcium Release Assay





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Caption: Troubleshooting guide for the intracellular calcium release assay.

Protocol 2: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the ability of **JR14a** to inhibit C3a-induced degranulation in human mast cells (e.g., LAD2 cell line) by quantifying the release of the granular enzyme β -hexosaminidase.

Methodology:

• Cell Culture: Culture LAD2 mast cells in appropriate media.



- Pre-incubation with JR14a: Pre-incubate the LAD2 cells with different concentrations of JR14a for 30 minutes.[3]
- Stimulation with C3a: Induce degranulation by adding C3a.
- Supernatant Collection: After incubation, centrifuge the cells and collect the supernatant.
- β-Hexosaminidase Assay: Measure the β-hexosaminidase activity in the supernatant and the cell lysate (total release) using a colorimetric or fluorometric substrate.
- Calculation: Express the β-hexosaminidase release as a percentage of the total amount in the cells. JR14a has been shown to inhibit C3a-induced β-hexosaminidase secretion with an IC50 of 8 nM.[3]

Protocol 3: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This model is used to evaluate the neuroprotective effects of **JR14a** in a model of ischemic stroke.

Methodology:

- Animal Preparation: Use adult male C57BL/6 mice. Anesthetize the mice and maintain their body temperature.
- MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal suture method.[6][7]
- **JR14a** Administration: Administer **JR14a** via a suitable route (e.g., intraperitoneal injection) at a specific time point relative to the MCAO surgery (e.g., 1 hour post-MCAO).[8] A common vehicle for in vivo administration is a formulation of DMSO, PEG300, Tween-80, and saline.

 [3]
- Reperfusion: After a defined period of occlusion (e.g., 60 minutes), withdraw the suture to allow reperfusion.

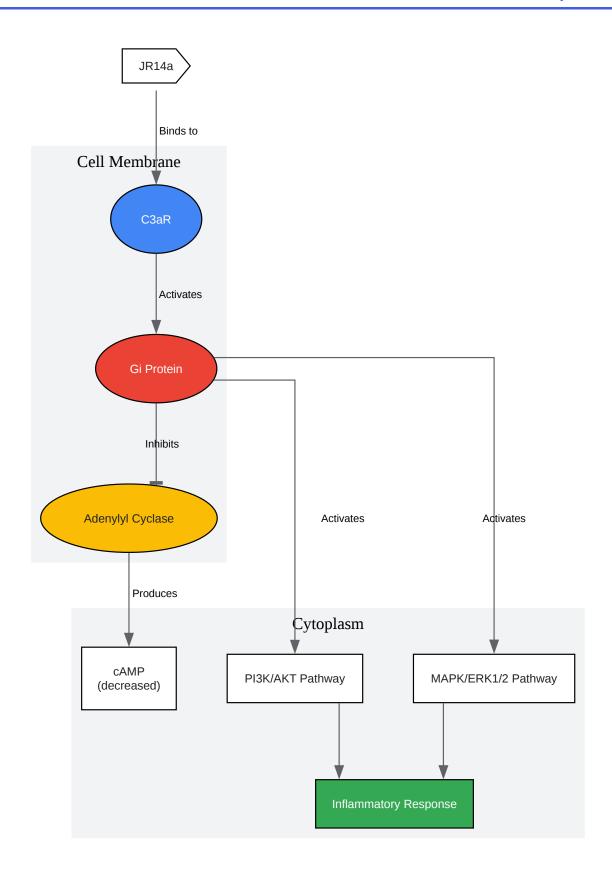


- Neurological Assessment: At various time points post-reperfusion, assess neurological deficits using a standardized scoring system.
- Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-MCAO),
 euthanize the animals, and determine the cerebral infarct volume using TTC staining.[7]

Signaling Pathway and Experimental Workflow C3a Receptor Signaling Pathway

JR14a modulates the C3a receptor, a G-protein coupled receptor (GPCR). Upon activation, the C3aR couples to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9] This initiates a cascade of downstream signaling events, including the activation of the PI3K/AKT and MAPK/ERK1/2 pathways, which are involved in various cellular responses, including inflammation.[9]





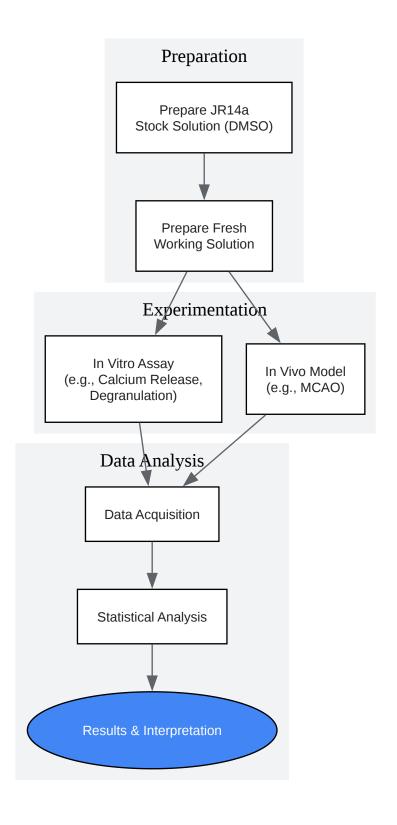
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Caption: Simplified C3a receptor signaling pathway modulated by **JR14a**.



General Experimental Workflow for JR14a

The following diagram outlines a typical workflow for conducting experiments with **JR14a**, from initial preparation to data analysis.





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Caption: General experimental workflow for studies involving **JR14a**.

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